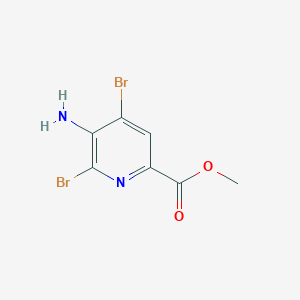

Methyl 5-amino-4,6-dibromopicolinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 5-amino-4,6-dibromopicolinate is a chemical compound with the molecular formula C7H6Br2N2O2 It is a derivative of picolinic acid, characterized by the presence of amino and bromine substituents on the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-4,6-dibromopicolinate typically involves the bromination of methyl 5-amino-2-picolinate. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 6 positions of the pyridine ring. The process involves the use of bromine or bromine-containing reagents in an appropriate solvent, such as acetic acid or dichloromethane, at a controlled temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters. The product is then purified through crystallization or chromatography to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The bromine atoms at positions 4 and 6 are susceptible to nucleophilic substitution under specific conditions. The electron-withdrawing ester group at position 2 enhances the electrophilicity of the pyridine ring, while the amino group at position 5 exerts an activating effect through resonance.

The regioselectivity of substitution is influenced by steric and electronic factors, with position 4 being more reactive due to reduced steric hindrance compared to position 6 .

Acylation of the Amino Group

The primary amine at position 5 undergoes acylation with electrophilic agents:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Acetyl chloride | Pyridine, RT | Methyl 5-acetamido-4,6-dibromopicolinate | |

| Benzoyl chloride | DCM, 0°C to RT | Methyl 5-benzamido-4,6-dibromopicolinate |

This reaction preserves the bromine substituents, enabling sequential functionalization .

Metal-Catalyzed Cross-Coupling Reactions

The bromine atoms participate in palladium- or copper-catalyzed couplings:

| Reaction Type | Catalyst/Reagents | Product | Reference |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, Ar-B(OH)₂, 100°C | Biaryl derivatives | |

| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, amine | Aminopyridine analogs |

Selective mono-coupling at position 4 is achievable by controlling stoichiometry and temperature .

Condensation Reactions

The amino group facilitates condensation with carbonyl-containing compounds:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Aldehydes | EtOH, reflux | Schiff base derivatives | |

| Ketones | Acid catalysis, 60°C | Imine-linked complexes |

These reactions are critical for synthesizing heterocyclic frameworks.

Redox Transformations

The amino group can undergo oxidation, though this is less common due to competing bromine reactivity:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 50°C | Methyl 5-nitro-4,6-dibromopicolinate |

Physical and Spectroscopic Data

Key properties influencing reactivity:

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting point | 142–144°C | Differential scanning calorimetry | |

| IR (C=O stretch) | 1725 cm⁻¹ | FT-IR | |

| ¹H NMR (CDCl₃) | δ 3.95 (s, 3H, OCH₃) | 400 MHz spectrometer |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Methyl 5-amino-4,6-dibromopicolinate is a derivative of picolinic acid, characterized by the molecular formula C7H6Br2N2O2. Its unique structure includes amino and bromine substituents on the pyridine ring, which contribute to its reactivity and biological activity.

Chemistry

- Building Block for Synthesis : this compound serves as a crucial building block in organic synthesis. It is utilized in the production of more complex organic molecules through various chemical reactions such as substitution and reduction. For example, it can react with sodium azide to yield azido derivatives or undergo reduction with sodium borohydride to produce amine derivatives.

Biology

- Biochemical Probes : The compound is investigated as a biochemical probe in enzymatic studies. Its ability to interact with specific enzymes makes it valuable for studying enzyme kinetics and mechanisms.

- Inhibitory Effects : Preliminary research indicates that this compound may inhibit certain enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.

Medicine

- Therapeutic Potential : There is ongoing exploration into the therapeutic properties of this compound, particularly its anti-inflammatory and antimicrobial activities. These properties make it a candidate for developing new treatments for various inflammatory conditions.

Case Study 1: Anti-inflammatory Activity

A study focused on the anti-inflammatory effects of this compound demonstrated its ability to reduce pro-inflammatory cytokines in vitro. The compound was tested on cultured macrophages, where it significantly decreased the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential use in treating inflammatory diseases .

Case Study 2: Synthesis of Derivatives

Research into the synthesis of derivatives using this compound has shown promising results in developing new compounds with enhanced biological activities. For instance, derivatives synthesized from this compound exhibited improved antimicrobial properties compared to the parent compound.

Wirkmechanismus

The mechanism of action of Methyl 5-amino-4,6-dibromopicolinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 6-amino-3,5-dibromopicolinate

- Methyl 2-amino-3,5-dibromopicolinate

- Methyl 5-amino-2,4-dibromopicolinate

Uniqueness

Methyl 5-amino-4,6-dibromopicolinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biologische Aktivität

Methyl 5-amino-4,6-dibromopicolinate is a compound of interest in biological research due to its potential applications in pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, including mutagenicity, genotoxicity, and other relevant findings from case studies and research.

Chemical Profile

- Chemical Name : this compound

- Molecular Formula : C8H7Br2N2O2

- CAS Number : [Insert CAS number if available]

- Structure : The compound features a picolinate structure with two bromine atoms and an amino group.

Mutagenicity

Research indicates that this compound exhibits mutagenic properties. A significant aspect of its biological activity is its ability to induce mutations in various microbial models. For instance, studies utilizing Salmonella typhimurium have demonstrated that the compound can lead to an increase in revertant colonies, indicating mutagenic activity.

- Study Findings :

Genotoxicity

Genotoxicity studies have been conducted to evaluate the potential of this compound to cause genetic damage. The results indicate that the compound can lead to point mutations and chromosomal aberrations in mammalian cell lines.

- Key Results :

- In vitro assays using Chinese hamster ovary (CHO) cells revealed that exposure to the compound resulted in significant cytotoxicity and mutagenicity at certain concentrations .

- The compound's ability to induce DNA strand breaks was assessed using the comet assay, which showed elevated levels of DNA damage in treated cells compared to controls .

Case Studies

Several case studies have highlighted the implications of this compound in environmental and occupational health contexts:

- Occupational Exposure : A study involving workers exposed to similar dibrominated compounds indicated a correlation between exposure levels and increased incidence of genetic mutations as measured by urinary mutagenicity tests .

- Environmental Impact : Investigations into the environmental persistence of this compound have shown that it can accumulate in aquatic systems, raising concerns about its long-term ecological effects and potential bioaccumulation in food chains .

Summary of Research Findings

| Study | Organism | Endpoint | Result |

|---|---|---|---|

| Neuwoehner et al. (2007) | S. typhimurium | Mutagenicity | Positive correlation with concentration |

| Kennel et al. (2000) | CHO cells | Genotoxicity | Induced point mutations |

| Ahlborg et al. (1988) | Human exposure | Urinary mutagenicity | Increased mutagenic activity |

Eigenschaften

IUPAC Name |

methyl 5-amino-4,6-dibromopyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2N2O2/c1-13-7(12)4-2-3(8)5(10)6(9)11-4/h2H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDVBBWJAALYKIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=C(C(=C1)Br)N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.